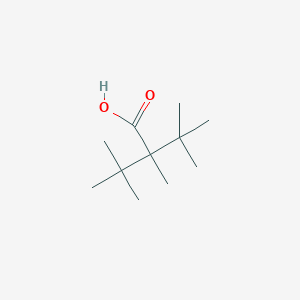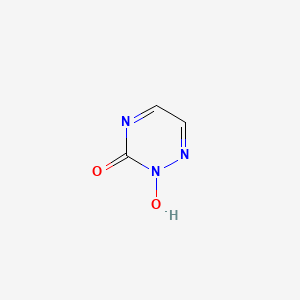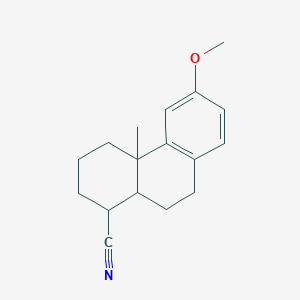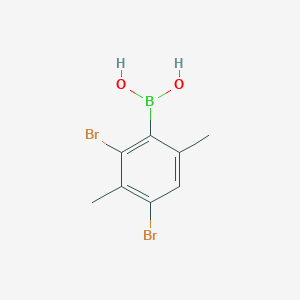![molecular formula C11H11NO4 B14002213 2-[(Phenoxyacetyl)amino]prop-2-enoic acid CAS No. 41847-91-0](/img/structure/B14002213.png)
2-[(Phenoxyacetyl)amino]prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Phenoxyacetyl)amino]prop-2-enoic acid is an organic compound with the molecular formula C11H11NO4. It is known for its unique structure, which includes a phenoxy group attached to an acetylamino group, and a prop-2-enoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Phenoxyacetyl)amino]prop-2-enoic acid typically involves the reaction of phenoxyacetic acid with acryloyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with ammonia to yield the final product. The reaction conditions generally include maintaining a low temperature to control the exothermic nature of the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
2-[(Phenoxyacetyl)amino]prop-2-enoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, where nucleophiles such as halides or amines replace the phenoxy group
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Halides, amines; reactions often require the presence of a base or acid catalyst
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-[(Phenoxyacetyl)amino]prop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of polymers and other organic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[(Phenoxyacetyl)amino]prop-2-enoic acid involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, modulating their activity. The acetylamino group may participate in hydrogen bonding or other interactions, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
Phenoxyacetic acid: Shares the phenoxy group but lacks the acetylamino and prop-2-enoic acid moieties.
Acryloyl chloride: Contains the prop-2-enoic acid moiety but lacks the phenoxy and acetylamino groups.
N-Phenylacrylamide: Similar in structure but with a phenyl group instead of the phenoxy group
Uniqueness
2-[(Phenoxyacetyl)amino]prop-2-enoic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
41847-91-0 |
|---|---|
Molecular Formula |
C11H11NO4 |
Molecular Weight |
221.21 g/mol |
IUPAC Name |
2-[(2-phenoxyacetyl)amino]prop-2-enoic acid |
InChI |
InChI=1S/C11H11NO4/c1-8(11(14)15)12-10(13)7-16-9-5-3-2-4-6-9/h2-6H,1,7H2,(H,12,13)(H,14,15) |
InChI Key |
KFUCPFDQHURGLN-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C(=O)O)NC(=O)COC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl 3-(4-{[bis(aziridin-1-yl)phosphoryl]amino}phenyl)propanoate](/img/structure/B14002157.png)




![6-Morpholinobenzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B14002187.png)
![Rel-tert-butyl (4aR,7aR)-7-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate](/img/structure/B14002200.png)
![2-[[2-[Bis(carboxymethyl)amino]cyclopropyl]-(carboxymethyl)amino]acetic acid](/img/structure/B14002211.png)



